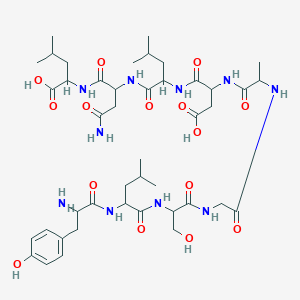
Melanoma-associated antigen C1 (1083-1091)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melanoma-associated antigen C1
科学的研究の応用
T-Cell Recognition and Immunotherapy
Melanoma-associated antigen C1 (MAGE-C1) plays a crucial role in the recognition by CD4+ T-cells, as indicated by studies like the one by Topalian et al. (1994). They found that antigens derived from melanomas, including those encoded by genes like tyrosinase, are recognized by melanoma-specific CD4+ T-cells, which is critical for developing cancer immunization strategies (Topalian et al., 1994).
Prognostic Significance in Cancer
Research by Tian et al. (2021) highlighted the high expression of MAGE-C1 in colorectal cancer and its association with poor prognosis. This indicates that MAGE-C1 can be a significant prognostic marker in various cancers (Tian et al., 2021).
Expression Patterns in Breast Cancer
Hou et al. (2016) investigated the expression of MAGE-C1 in breast cancer. They found that the expression is positively associated with high tumor grade and reduced recurrence-free survival, suggesting its potential as a target for tumor immunotherapy and as a marker for advanced cancer (Hou et al., 2016).
Monitoring Tumor Burden
Morgan et al. (1984) demonstrated that measuring levels of melanoma-associated antigens, such as MAGE-C1, in serum could be useful for monitoring tumor burden in patients with malignant melanoma (Morgan et al., 1984).
Predicting Lymph Node Metastasis
Curioni-Fontecedro et al. (2011) found that expression of MAGE-C1 in primary melanoma is a potent predictor of sentinel lymph node metastasis. This information can be crucial for treatment planning and understanding the progression of melanoma (Curioni-Fontecedro et al., 2011).
Interaction with Other Cancer-Testis Antigens
Cho et al. (2006) reported a direct interaction between two cancer-testis antigens, MAGE-C1 and NY-ESO-1. This interaction can be significant in understanding the coordinated expression of these proteins in cancer and may have implications in cancer immunotherapy (Cho et al., 2006).
Vaccine Development for Melanoma
Nestle et al. (1998) discussed the potential of MAGE-C1 as a candidate for vaccination therapy in melanoma, emphasizing the role of dendritic cells in inducing an antitumor immune response (Nestle et al., 1998).
特性
配列 |
KVVEFLAML |
|---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Melanoma-associated antigen C1 (1083-1091) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



